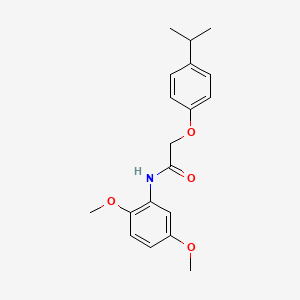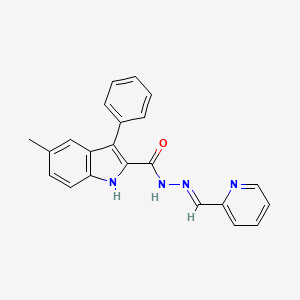![molecular formula C19H17ClN2O3 B5526342 5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)
5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to "5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole" often involves multistep organic reactions, including cyclization and functionalization processes. For instance, the synthesis of related bicyclic thiohydantoin fused to pyrrolidine compounds demonstrates complex cyclization reactions, indicating a potential pathway for synthesizing similarly structured molecules (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically characterized using techniques such as NMR, FT-IR, MS, and HRMS. Single-crystal X-ray diffraction studies provide definitive stereochemical information. For compounds within this chemical family, detailed structural analysis is essential for understanding their chemical behavior and potential interactions (Nural et al., 2018).
Chemical Reactions and Properties
Compounds like "5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole" are expected to undergo various chemical reactions, including those typical of furan and pyrrolidine derivatives. The reactivity can be influenced by the presence of electron-withdrawing or donating groups, affecting reactions such as nucleophilic substitutions or electrophilic additions.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and solubility tests in various solvents.
Chemical Properties Analysis
The chemical properties of such molecules include acidity or basicity, redox potential, and stability under different conditions. These can be assessed through experimental procedures like potentiometric titration for acidity constants, as demonstrated in studies of structurally similar compounds (Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antileukemic Activity
Research by Ladurée et al. (1989) focused on the synthesis and evaluation of antileukemic activity of various compounds, including 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. This study found that specific compounds in this class exhibited significant antileukemic activity, which is comparable to known drugs like mitomycin (Ladurée et al., 1989).
Synthesis and Antimicrobial Activity
Research by Mertsalov et al. (2021) studied the reaction of 5-arylisoxazolyl- and 4,5-dichloroisothiazolylallylamines with pyromucic acid chlorides, leading to the formation of compounds with potential antimicrobial properties. This process involves the acylation of allylamine nitrogen atom and subsequent intramolecular Diels–Alder reaction (Mertsalov et al., 2021).
Anti-inflammatory and Antibacterial Agents
A study by Ravula et al. (2016) reported the synthesis of novel Pyrazoline derivatives that exhibit both anti-inflammatory and antibacterial properties. The study highlighted the efficiency of microwave irradiation methods in the synthesis process, leading to higher yields and environmentally friendly processes (Ravula et al., 2016).
Synthesis of Isothiazoles
Duan et al. (1997) conducted a study on the reaction of furans with trithiazyl trichloride, which led to the synthesis of isothiazoles. This study contributed to the understanding of the chemical reactivity of furans and the development of new synthesis methods for isothiazoles (Duan et al., 1997).
COX-1 Inhibitors
Vitale et al. (2013) researched the design and synthesis of a new series of 3,4-diarylisoxazoles as selective cyclooxygenase-1 (COX-1) inhibitors. This research provided insights into the structure-activity relationships and the potential therapeutic applications of these compounds (Vitale et al., 2013).
Eigenschaften
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-11-18(25-21-12)15-7-4-10-22(15)19(23)17-9-8-16(24-17)13-5-2-3-6-14(13)20/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOQNPBMQYKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[5-(2-Chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)
![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)
![N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)
![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)


![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)
![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)
![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)
![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)